Cas no 1403483-73-7 (1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile)
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-CYCLOPENTYL-2-METHYL-1,3-BENZODIAZOLE-5-CARBONITRILE
- 1-cyclopentyl-2-methylbenzimidazole-5-carbonitrile
- V3069
- 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
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- Inchi: 1S/C14H15N3/c1-10-16-13-8-11(9-15)6-7-14(13)17(10)12-4-2-3-5-12/h6-8,12H,2-5H2,1H3
- InChI Key: SBILYRHINIATQI-UHFFFAOYSA-N
- SMILES: N1(C(C)=NC2C=C(C#N)C=CC1=2)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 326
- XLogP3: 2.7
- Topological Polar Surface Area: 41.6
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320866-10g |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 95% | 10g |
$341 | 2021-06-17 | |
| Chemenu | CM320866-25g |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 95% | 25g |
$604 | 2021-06-17 | |
| Chemenu | CM320866-1g |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 95% | 1g |
$112 | 2023-02-18 | |
| Chemenu | CM320866-5g |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 95% | 5g |
$333 | 2023-02-18 | |
| TRC | C992373-50mg |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C992373-100mg |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C992373-500mg |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 500mg |
$ 115.00 | 2022-06-06 | ||
| A2B Chem LLC | AE62176-1g |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AE62176-5g |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 98% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AE62176-25g |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile |
1403483-73-7 | 98% | 25g |
$749.00 | 2024-04-20 |
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Introduction to 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1403483-73-7) and Its Emerging Applications in Chemical Biology
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1403483-73-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the benzodiazole family, which is well-documented for its role in medicinal chemistry, particularly in the development of anxiolytics, sedatives, and neuroprotective agents. The introduction of a cyclopentyl group and a nitrile substituent at the 5-position of the benzodiazole core introduces novel electronic and steric effects that modulate its biological activity.
The structural motif of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile combines the classical pharmacophore of benzodiazole with additional functional groups that enhance its interaction with biological targets. The cyclopentyl ring contributes to steric hindrance, which can influence binding affinity and selectivity, while the nitrile group introduces a polar site for hydrogen bonding or electrostatic interactions. These features make it a promising scaffold for designing molecules with tailored biological activities.
In recent years, there has been growing interest in exploring the therapeutic potential of benzodiazole derivatives beyond their traditional applications. Researchers have been investigating how structural modifications can lead to compounds with improved efficacy, reduced side effects, and novel mechanisms of action. The 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile scaffold has emerged as a versatile platform for such investigations due to its ability to engage multiple binding sites on biological targets.
One of the most compelling aspects of this compound is its potential in the development of drugs targeting neurological disorders. Benzodiazole derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability. The presence of the cyclopentyl and nitrile groups may enhance binding affinity or modulate allosteric sites on these receptors, leading to more potent or selective pharmacological effects. For instance, studies have suggested that modifications at the 5-position of benzodiazoles can significantly alter their receptor binding profiles, making them attractive candidates for treating conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases.
Furthermore, the 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile structure has shown promise in preclinical models as a tool for investigating molecular mechanisms underlying neurological function. Its unique chemical properties allow it to serve as a probe for understanding how benzodiazole-like compounds interact with proteins and other biomolecules. This has opened up new avenues for drug discovery by enabling researchers to identify novel targets and pathways that could be exploited for therapeutic intervention.
The nitrile group in 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile is particularly noteworthy for its potential role in bioconjugation chemistry. Nitrile groups can undergo various chemical transformations, including hydrolysis to carboxylic acids or reduction to amides, which are valuable for linking this compound to other biomolecules such as peptides or antibodies. This property makes it a versatile building block for designing prodrugs or targeted delivery systems that could enhance therapeutic efficacy and reduce systemic toxicity.
Recent advances in computational chemistry have also facilitated the design and optimization of derivatives like 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile. Molecular modeling techniques allow researchers to predict how structural modifications will affect biological activity by simulating interactions with target proteins. This approach has been instrumental in identifying lead compounds that exhibit improved pharmacokinetic properties or reduced off-target effects. By leveraging these computational tools alongside experimental validation, scientists can accelerate the discovery process and bring new therapeutic agents into development pipelines.
The synthesis of 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to ensure high yield and purity. However, recent methodologies have demonstrated efficient access to this compound through streamlined synthetic strategies that minimize waste and improve scalability. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.
From a regulatory perspective, 1-cyclopentyl-2-methyl - 1 , 3 - benzodiaz ole - 5 - carbonitr ile (CAS No. 1403483 - 73 - 7) falls under categories that necessitate rigorous safety evaluations before clinical use can be considered feasible . Manufacturers must adhere strict guidelines ensureing safety efficacy users . p > < p > The future outlook for this compound remains promising , particularly as research continues explore full therapeutic potential . Its unique structural features make it an attractive candidate not only treating neurological disorders but also addressing other diseases where benzodiaz ole derivatives show utility . As scientific understanding deepens , likelihood discover new applications expand significantly . p > < p > In conclusion, 1 - cyclop entyl - 2 - methyl - 1 , 3 - benz odia z ole - 5 - carboni tr ile ( CAS No . 1403483 - 73 - 7 ) stands out as an important chemical entity with diverse biological activities . Its continued investigation holds promise transforming fields medicine biology through innovative drug development approaches . p >
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